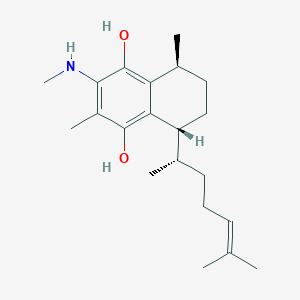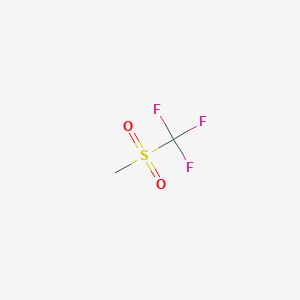
Méthane (trifluorométhanesulfonyl)
Vue d'ensemble
Description
(Trifluoromethanesulfonyl)methane is a chemical compound with significant interest in chemistry due to its reactivity and role in various chemical transformations. It is involved in a range of chemical reactions, demonstrating unique properties due to its trifluoromethanesulfonyl group.
Synthesis Analysis
The synthesis of (Trifluoromethanesulfonyl)methane and related compounds involves multiple steps, including the activation of methane and the introduction of the trifluoromethanesulfonyl group. Kim et al. (2022) discovered a new methane activation method using trifluoroacetyl sulfuric acid, revealing a radical pathway for methane sulfonation under mild conditions (Kim et al., 2022).
Molecular Structure Analysis
The molecular structure of (Trifluoromethanesulfonyl)methane derivatives has been extensively studied, showing the presence of various intramolecular hydrogen bonds which influence their stability and reactivity. Sterkhova et al. (2006) discussed the structure and intramolecular hydrogen bonds in Bis(trifluoromethylsulfonylamino)methane, highlighting the equilibrium mixture of monomeric forms with different types of intramolecular hydrogen bonds (Sterkhova et al., 2006).
Chemical Reactions and Properties
(Trifluoromethanesulfonyl)methane participates in various chemical reactions, including Friedel–Crafts-type alkylation and reactions forming cyclic dimers. Kuhakarn et al. (2011) demonstrated the use of bromodifluoro(phenylsulfanyl)methane for Friedel–Crafts-type alkylation through α-fluorocarbocations, showcasing the compound's versatility in synthetic chemistry (Kuhakarn et al., 2011).
Physical Properties Analysis
The physical properties of (Trifluoromethanesulfonyl)methane and its derivatives have been a subject of study, particularly in terms of their spectroscopic characteristics. Zhong and Parker (2018) investigated the structure and vibrational spectroscopy of methanesulfonic acid, offering insights into the hydrogen bonding and structural dynamics of related compounds (Zhong & Parker, 2018).
Chemical Properties Analysis
The chemical properties of (Trifluoromethanesulfonyl)methane, including its basicity and proton-donating ability, have been explored to understand its behavior in various chemical environments. Oznobikhina et al. (2009) discussed the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide, highlighting its strength as a hydrogen bond donor and its implications for reactivity (Oznobikhina et al., 2009).
Applications De Recherche Scientifique
Chimie organique
Les dérivés du méthane (trifluorométhanesulfonyl), également connus sous le nom de triflamides, sont largement utilisés en chimie organique. Ils servent de réactifs, de catalyseurs efficaces ou d'additifs dans de nombreuses réactions . Leur forte acidité NH, leur lipophilie, leur activité catalytique et leurs propriétés chimiques spécifiques les rendent adaptés à une vaste variété de réactions organiques .
Médecine
Les triflamides agissent comme une source d'azote dans les réactions de C-amination (sulfonamidation), dont les produits sont des blocs de construction utiles en synthèse organique . Ces composés ont trouvé des applications en médecine .
Biochimie
Dans le domaine de la biochimie, les dérivés du méthane (trifluorométhanesulfonyl) sont utilisés en raison de leurs fortes propriétés électro-attractives et de leur faible nucléophilie .
Catalyse
Les triflamides, en particulier leurs sels, sont largement utilisés comme catalyseurs dans diverses réactions telles que les réactions de cycloaddition, les réactions de Friedel-Crafts, les réactions de condensation et l'hétérocyclisation .
Agriculture
Les dérivés du méthane (trifluorométhanesulfonyl) ont également trouvé des applications en agriculture .
Gaz isolant
Le fluorure de trifluorométhanesulfonyle, un dérivé du méthane (trifluorométhanesulfonyl), s'est avéré avoir de bonnes performances diélectriques et le potentiel de remplacer le gaz à effet de serre puissant hexafluorure de soufre (SF6), qui est le gaz isolant le plus couramment utilisé dans les équipements électriques à haute tension .
Chimie des lanthanides
Le méthane (trifluorométhanesulfonyl) est un ligand solide, non hygroscopique, non oxydant, soluble dans les solvants organiques, utile pour la chimie des lanthanides .
Synthèse de triflates et de triflamides
La génération ex situ de gaz fluorure de trifluorométhanesulfonyle (CF3SO2F) dans un système à deux chambres permet la synthèse efficace de triflates et de triflamides .
Mécanisme D'action
Target of Action
(Trifluoromethanesulfonyl)methane, also known as triflyl methane, is a complex compound. It is known that triflyl compounds are strong electrophiles and are useful for introducing the triflyl group, CF3SO2 .
Mode of Action
It is known that trifluoromethanesulfonyl azide, a related compound, is used as a reagent in organic synthesis . It is prepared by treating trifluoromethanesulfonic anhydride with sodium azide . This compound generally converts amines to azides , indicating that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Related triflyl compounds have been used in the synthesis of vicinal trifluoromethyl azides . This process employs trifluoromethanesulfonyl azide as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups .
Result of Action
The introduction of the triflyl group into other compounds can significantly alter their chemical properties .
Safety and Hazards
“(Trifluoromethanesulfonyl)methane” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug development, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Analyse Biochimique
Biochemical Properties
(Trifluoromethanesulfonyl)methane plays a significant role in biochemical reactions, particularly as a catalyst or reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve proton transfer. The compound’s strong acidity allows it to donate protons readily, making it an effective catalyst in reactions that require acidic conditions. Additionally, (Trifluoromethanesulfonyl)methane can interact with biomolecules such as nucleic acids and lipids, influencing their structure and function .
Cellular Effects
The effects of (Trifluoromethanesulfonyl)methane on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can enhance certain cellular processes by acting as a proton donor in enzymatic reactions. At higher concentrations, it may disrupt cell signaling pathways and gene expression, leading to altered cellular metabolism and potentially cytotoxic effects. The compound’s strong acidity can cause changes in the pH of cellular compartments, affecting various biochemical processes .
Molecular Mechanism
The molecular mechanism of (Trifluoromethanesulfonyl)methane involves its ability to donate protons and interact with various biomolecules. It can bind to enzymes and alter their activity, either inhibiting or activating specific biochemical pathways. The compound’s strong acidity allows it to break down complex molecules, facilitating their conversion into simpler forms. Additionally, (Trifluoromethanesulfonyl)methane can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Trifluoromethanesulfonyl)methane can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to high temperatures or reactive chemicals can lead to its degradation. Over time, the effects on cellular function may diminish as the compound breaks down, reducing its efficacy in biochemical reactions. Long-term studies have shown that (Trifluoromethanesulfonyl)methane can have lasting effects on cellular metabolism and gene expression, even after the compound has degraded .
Dosage Effects in Animal Models
The effects of (Trifluoromethanesulfonyl)methane in animal models vary with different dosages. At low doses, the compound can enhance certain physiological processes by acting as a proton donor. At higher doses, it may cause toxic or adverse effects, including tissue damage and disruption of normal metabolic functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses. Careful dosage control is essential to avoid potential toxicity and ensure the desired biochemical effects .
Metabolic Pathways
(Trifluoromethanesulfonyl)methane is involved in various metabolic pathways, primarily through its role as a proton donor. It interacts with enzymes such as dehydrogenases and oxidases, facilitating redox reactions and influencing metabolic flux. The compound can also affect metabolite levels by altering the activity of key enzymes in metabolic pathways. Its strong acidity allows it to participate in reactions that require acidic conditions, contributing to the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, (Trifluoromethanesulfonyl)methane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s strong acidity and small molecular size allow it to diffuse easily through lipid bilayers, reaching different cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects, with higher concentrations leading to more pronounced cellular responses .
Subcellular Localization
The subcellular localization of (Trifluoromethanesulfonyl)methane is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Within these compartments, the compound can exert its effects on enzymatic activity, gene expression, and cellular metabolism. Its strong acidity allows it to modify the local pH, influencing various biochemical processes and contributing to its overall function within cells .
Propriétés
IUPAC Name |
trifluoro(methylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUIMKUOHIINGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458951 | |
| Record name | methyltrifluoromethylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421-82-9 | |
| Record name | methyltrifluoromethylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




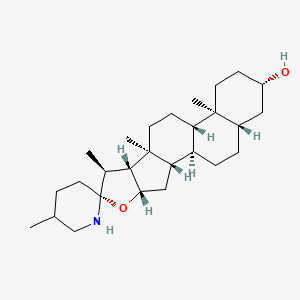




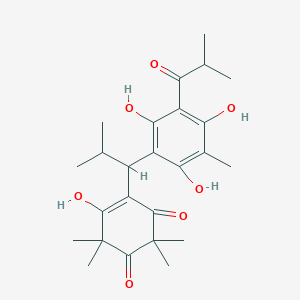
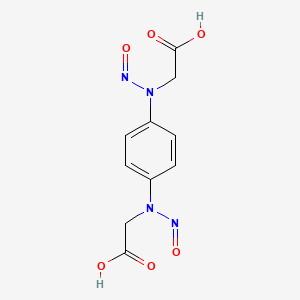
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)
![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)
